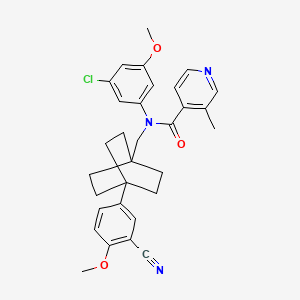
FXR/TGR5 agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FXR/TGR5 agonist 1 is a dual agonist that targets both the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). These receptors are bile acid receptors that play crucial roles in regulating metabolic processes, including glucose and lipid metabolism, bile acid homeostasis, and inflammatory responses. This compound has shown promise in the treatment of metabolic disorders such as type 2 diabetes, nonalcoholic fatty liver disease, and obesity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FXR/TGR5 agonist 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route includes the use of isonicotinamide derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: FXR/TGR5 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Aplicaciones Científicas De Investigación
FXR/TGR5 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of bile acid receptors.
Biology: Investigated for its role in regulating metabolic pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, including type 2 diabetes, nonalcoholic fatty liver disease, and obesity.
Industry: Utilized in the development of new drugs targeting metabolic and inflammatory diseases
Mecanismo De Acción
FXR/TGR5 agonist 1 exerts its effects by binding to and activating both the farnesoid X receptor and the Takeda G-protein-coupled receptor 5. Upon activation, these receptors regulate the expression of genes involved in bile acid, glucose, and lipid metabolism. FXR activation leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, while TGR5 activation enhances glucagon-like peptide 1 secretion, improving insulin sensitivity and glucose homeostasis .
Comparación Con Compuestos Similares
FXR/TGR5 agonist 1 is unique in its dual agonistic activity, targeting both FXR and TGR5. Similar compounds include:
Obeticholic acid: A selective FXR agonist used in the treatment of primary biliary cholangitis.
INT-767: Another dual FXR/TGR5 agonist with similar therapeutic potential.
INT-777: A selective TGR5 agonist investigated for its metabolic benefits .
In comparison, this compound offers a broader range of therapeutic effects due to its dual targeting mechanism, making it a promising candidate for the treatment of complex metabolic disorders.
Propiedades
Fórmula molecular |
C31H32ClN3O3 |
|---|---|
Peso molecular |
530.1 g/mol |
Nombre IUPAC |
N-(3-chloro-5-methoxyphenyl)-N-[[4-(3-cyano-4-methoxyphenyl)-1-bicyclo[2.2.2]octanyl]methyl]-3-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c1-21-19-34-13-6-27(21)29(36)35(25-15-24(32)16-26(17-25)37-2)20-30-7-10-31(11-8-30,12-9-30)23-4-5-28(38-3)22(14-23)18-33/h4-6,13-17,19H,7-12,20H2,1-3H3 |
Clave InChI |
JTGBSPOXKVOUHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C(=O)N(CC23CCC(CC2)(CC3)C4=CC(=C(C=C4)OC)C#N)C5=CC(=CC(=C5)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



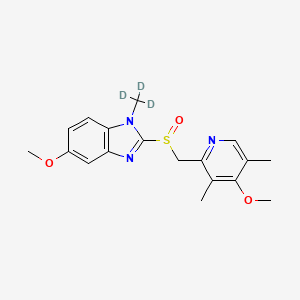
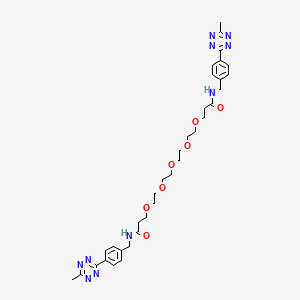
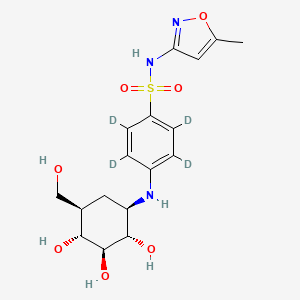
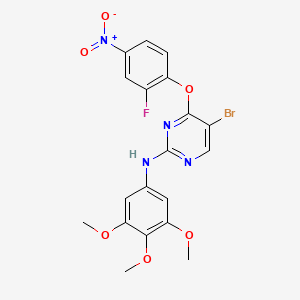
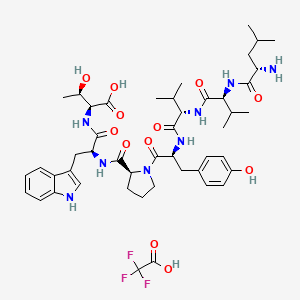

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)



![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
